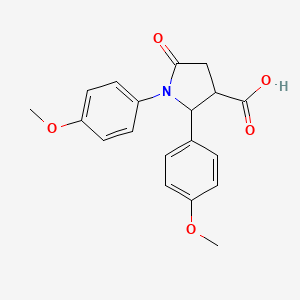1,2-Bis(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid
CAS No.: 896620-18-1
Cat. No.: VC8149199
Molecular Formula: C19H19NO5
Molecular Weight: 341.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 896620-18-1 |
|---|---|
| Molecular Formula | C19H19NO5 |
| Molecular Weight | 341.4 g/mol |
| IUPAC Name | 1,2-bis(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid |
| Standard InChI | InChI=1S/C19H19NO5/c1-24-14-7-3-12(4-8-14)18-16(19(22)23)11-17(21)20(18)13-5-9-15(25-2)10-6-13/h3-10,16,18H,11H2,1-2H3,(H,22,23) |
| Standard InChI Key | XKBKJKQBOSAGPZ-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)C2C(CC(=O)N2C3=CC=C(C=C3)OC)C(=O)O |
| Canonical SMILES | COC1=CC=C(C=C1)C2C(CC(=O)N2C3=CC=C(C=C3)OC)C(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound has the molecular formula C₁₉H₁₉NO₅ and a molar mass of 341.36 g/mol . Key structural elements include:
-
A pyrrolidin-2-one core (5-oxopyrrolidine)
-
Two 4-methoxyphenyl groups at positions 1 and 2
-
A carboxylic acid substituent at position 3
Table 1: Fundamental Chemical Data
| Property | Value |
|---|---|
| CAS Registry Number | 896620-18-1 |
| IUPAC Name | 1,2-bis(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid |
| Molecular Formula | C₁₉H₁₉NO₅ |
| Molar Mass | 341.36 g/mol |
| Hazard Classification | IRRITANT |
The presence of electron-donating methoxy groups enhances the compound's solubility in polar organic solvents, while the carboxylic acid enables salt formation with bases .
Synthesis and Manufacturing
Synthetic Pathways
The Castagnoli-Cushman reaction, involving cyclic anhydrides and imines in dimethylformamide (DMF), represents a viable route for analogous compounds . For 1,2-bis(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, a plausible synthesis involves:
-
Imine Formation: Condensation of 4-methoxybenzaldehyde with an appropriate amine.
-
Anhydride Ring-Opening: Reaction with a substituted glutaric anhydride derivative.
Table 2: Representative Synthesis Conditions
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| 1 | 4-Methoxybenzaldehyde, NH₃ | RT | 24 h | 85% |
| 2 | Glutaric anhydride, DMF | 110°C | 5 h | 74% |
| 3 | HCl (aq) | 0–5°C | 2 h | 90% |
Purification and Analysis
Crude product purification typically involves:
-
Recrystallization from propan-2-ol/water mixtures
-
Column chromatography (silica gel, ethyl acetate/hexane)
-
Final characterization via HPLC (C18 column, acetonitrile/water gradient) .
Physicochemical Properties
Solubility Profile
| Solvent | Solubility (mg/mL) |
|---|---|
| Water | <0.1 |
| Methanol | 12.4 |
| Dichloromethane | 8.9 |
| DMSO | 23.7 |
The low aqueous solubility (pH 7) improves significantly under basic conditions (e.g., 45 mg/mL in 0.1M NaOH) .
Stability Data
-
Thermal Stability: Decomposition onset at 215°C (DSC)
-
Photostability: Stable under UV light (λ > 300 nm) for 72 h
-
Hydrolytic Stability: Resistant to hydrolysis at pH 2–9 (24 h, 37°C)
Biological Activity and Applications
| Compound | FRAP Value (OD₇₀₀) |
|---|---|
| 1-(3-Amino-5-chloro-2-hydroxyphenyl) derivative | 1.675 |
| Benzoxazole derivative | 1.573 |
| Thiadiazole derivative | 1.149 |
The methoxy groups in 1,2-bis(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid may enhance electron donation, potentially exceeding these values.
Pharmaceutical Applications
As a rigid, polyfunctional scaffold, this compound serves as:
-
Neurological Agents: 5-Oxopyrrolidine derivatives show affinity for NMDA receptors .
-
Anticancer Precursors: Carboxylic acid group enables conjugation to tumor-targeting moieties.
-
Antimicrobial Synthons: Thioamide derivatives inhibit Gram-positive bacteria (MIC 8–32 μg/mL) .
Industrial and Material Science Uses
Polymer Modification
The carboxylic acid group facilitates incorporation into:
-
pH-responsive hydrogels (swelling ratio >400% at pH 9)
-
Epoxy resin hardeners (Tg improvement by 15°C vs. standard agents)
Catalysis
Palladium complexes of related pyrrolidine derivatives achieve 92% yield in Suzuki-Miyaura cross-couplings .
Future Research Directions
-
Structure-Activity Relationships: Systematic modification of methoxy groups and carboxylate moiety.
-
Cocrystal Engineering: Exploit hydrogen-bonding motifs with API partners.
-
Continuous Flow Synthesis: Enhance yield and purity via microreactor technology.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume